molecular formula C15H24N4O2 B2986841 tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate CAS No. 1909305-30-1

tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate

Cat. No.: B2986841
CAS No.: 1909305-30-1
M. Wt: 292.383
InChI Key: HVBLVYYREZFLFC-UHFFFAOYSA-N
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Description

tert-Butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate is a chemical building block supplied for research purposes. This compound features a fused pyrrolo[3,4-c]pyrazole scaffold substituted with a piperidine ring and a tert-butyloxycarbonyl (Boc) protecting group, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The molecular formula of this compound is C15H24N4O2 . Its structure has been characterized with the SMILES string CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)C3CCNCC3 . Compounds featuring pyrrolopyrazole and piperidine structures are of significant interest in pharmaceutical research for their potential as scaffolds in drug discovery programs . The presence of the Boc-protecting group offers versatility for further synthetic manipulation, particularly in the development of more complex molecules . This product is intended for research and development use only. It is not intended for diagnostic or therapeutic uses in humans or animals. Please handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

tert-butyl 1-piperidin-4-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-9-11-8-17-19(13(11)10-18)12-4-6-16-7-5-12/h8,12,16H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBLVYYREZFLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a hydrazine moiety can react with a diketone to form the pyrazole ring.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the intermediate formed in the previous step.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Its structural features make it a candidate for screening in various bioassays to identify potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.

Medicine

In medicine, derivatives of this compound may be explored for their pharmacological properties. The presence of the piperidine ring and the pyrazole core suggests potential interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets. The piperidine ring and pyrazole core can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences:

Compound Name Molecular Formula Substituents/Modifications Biological Activity (if reported) Key Reference
Target Compound: tert-Butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate C₁₆H₂₄N₄O₂ Piperidin-4-yl group at position 1 Not explicitly reported -
CID16020046: 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]benzoic acid C₂₆H₂₃N₃O₃ Benzoic acid, 3-hydroxyphenyl, 4-methylphenyl GPR55 antagonist (blocks HU-308 signaling)
tert-Butyl 3-amino-6-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate C₁₁H₁₈N₄O₂ 3-Amino, 6-methyl substituents Versatile scaffold (no specific activity)
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate (CAS: 398491-59-3) C₁₀H₁₅N₃O₂ 3-Amino substituent, reduced saturation Intermediate for kinase inhibitors
5-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole C₆H₉N₃ Methyl group at position 5 Pharmaceutical intermediate (no activity)

Key Structural Differences and Implications

Piperidine vs.

Carboxylate Functionality :

  • The tert-butyl carboxylate group is conserved across most analogues, suggesting its critical role in stabilizing the scaffold and modulating pharmacokinetics .

Biological Activity: CID16020046 () demonstrates specific antagonism toward GPR55, highlighting the impact of aromatic substituents (e.g., 3-hydroxyphenyl) on target selectivity . Amino-substituted analogues () are often used as intermediates for further functionalization, such as covalent kinase inhibitors .

Physicochemical Properties

Property Target Compound CID16020046 tert-Butyl 3-amino-6-methyl Analog ()
Molecular Weight (g/mol) ~304.39 425.48 238.3
LogP (Predicted) ~2.1 ~3.8 ~1.5
Solubility (in DMSO) High Moderate High
Hydrogen Bond Donors 1 (NH) 2 (OH, NH) 2 (NH₂)

Biological Activity

Tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate is a complex organic compound with the molecular formula C15H24N4O2. This compound features a pyrrolo[3,4-c]pyrazole core structure, known for its diverse biological activities. The presence of the tert-butyl group and piperidine moiety enhances its properties and potential applications in medicinal chemistry.

Biological Activity

The biological activity of this compound primarily revolves around its role as a protein kinase inhibitor . It has shown selectivity towards protein kinase C (PKC) isoforms, which are critical in various cellular processes such as cell growth and differentiation. The modulation of kinase activity indicates potential therapeutic applications in cancer treatment and other diseases where kinase signaling is disrupted.

While specific mechanisms of action for this compound are not extensively documented, it is hypothesized that the piperidine moiety may influence its interaction with target proteins. Pyrrolo[3,4-c]pyrazole derivatives generally exhibit significant inhibitory effects on various kinases involved in tumorigenesis and inflammation .

Structure-Activity Relationships (SAR)

A detailed understanding of the structure-activity relationships (SAR) of similar compounds can provide insights into the potential efficacy of this compound. The following table summarizes related compounds and their key features:

Compound NameStructureKey Features
Tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylateC10H15N3O2Lacks piperidine; different biological profile
Tert-butyl 3-amino-pyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylateC11H16N4O2Amino group alters reactivity and activity
Tert-butyl 1-(piperidin-2-yl)-pyrrolo[3,4-c]pyrazoleC14H22N4O2Variation in piperidine substitution

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrrolo[3,4-c]pyrazole derivatives in antitumor activities. For instance:

  • Antitumor Activity : Research indicates that certain pyrazole derivatives demonstrate significant inhibitory activity against key targets such as BRAF(V600E), EGFR, and Aurora-A kinase. These targets are crucial in various cancers. The incorporation of different substituents can enhance or diminish activity against these targets .
  • Synergistic Effects : In vitro studies have shown that combining pyrazoles with conventional chemotherapy agents like doxorubicin can yield synergistic effects in breast cancer cell lines MCF-7 and MDA-MB-231. This suggests that this compound may also benefit from similar combinatory approaches in therapeutic settings .

Q & A

Q. Key Considerations :

  • Solvent selection (DMF, THF) and reaction temperature (80–120°C) impact yield.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced: How can computational methods optimize the synthetic route for this compound?

Answer:
Advanced approaches integrate quantum chemical calculations (e.g., DFT) and reaction path searches to:

  • Predict intermediates : Identify low-energy transition states for cyclocondensation steps .
  • Optimize regioselectivity : Analyze electronic effects (e.g., Fukui indices) to avoid byproducts in heterocycle formation .
  • Screen conditions : Machine learning models trained on reaction databases (e.g., Reaxys) suggest optimal catalysts, solvents, and temperatures .

Case Study :
ICReDD’s workflow combines computational predictions with high-throughput experimentation to reduce trial-and-error, achieving >80% yield in similar pyrrolo-pyrazole syntheses .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the pyrrolo-pyrazole ring (e.g., δ 7.2–8.5 ppm for aromatic protons) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine and tert-butyl groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and Boc-protected amines (~1250 cm⁻¹) .

Validation : Cross-check melting points and chromatographic retention times against literature .

Advanced: How can researchers address conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

Answer:
Contradictions often arise from:

  • Dynamic effects : Conformational flexibility of the piperidine ring causing NMR signal splitting vs. static X-ray structures .
  • Solvent interactions : Polar solvents (DMSO-d₆) may stabilize specific tautomers not observed in the solid state .

Q. Resolution Strategies :

  • Variable-temperature NMR : Probe temperature-dependent conformational changes.
  • DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental NMR to validate assignments .
  • SC-XRD (Single-Crystal X-ray Diffraction) : Resolve absolute configuration and hydrogen-bonding networks .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility :
    • Polar aprotic solvents (DMSO, DMF): >50 mg/mL.
    • Aqueous buffers (pH 7.4): Limited solubility (<1 mg/mL); use co-solvents (e.g., 10% EtOH) .
  • Stability :
    • Thermal : Decomposes above 150°C; store at –20°C under inert gas.
    • Hydrolytic : Boc group susceptible to acidic/basic conditions; avoid prolonged exposure to aqueous media .

Q. Experimental Tips :

  • Use stabilizers (BHT) in storage solutions to prevent oxidation .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for biological applications?

Answer:
SAR strategies include:

  • Core Modifications :
    • Replace the tert-butyl group with trifluoromethyl or cyclopropyl to enhance metabolic stability .
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrazole ring to modulate receptor binding .
  • Piperidine Substitutions :
    • N-methylation to reduce basicity and improve blood-brain barrier penetration .

Q. Biological Assays :

  • In vitro screens : Kinase inhibition assays (e.g., EGFR, Aurora A) with IC₅₀ determination .
  • ADME Profiling : Microsomal stability assays (human liver microsomes) and CYP450 inhibition studies .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Hazards : Irritant (skin/eyes); avoid inhalation of dust .
  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste .

Q. First Aid :

  • Skin contact: Wash with soap/water for 15 minutes .
  • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

Advanced: How can kinetic studies improve the scalability of this compound’s synthesis?

Answer:

  • Rate-Limiting Step Analysis : Use in situ IR or HPLC to identify bottlenecks (e.g., slow cyclocondensation) .
  • Catalyst Optimization : Screen Pd catalysts (e.g., XPhos Pd G3) for faster coupling reactions .
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., Boc deprotection) .

Q. Scalability Metrics :

  • Space-time yield (g/L·h) and E-factor (waste/product ratio) guide process sustainability .

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